butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
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Overview
Description
Butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to a cyano-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate typically involves multiple steps. One common method starts with the alkylation of 4-aminobenzoic acid to form the corresponding butyl ester. This is followed by a condensation reaction with a cyano-substituted thiophene derivative under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: A simpler ester with different biological activities.
Thiazole derivatives: Compounds with similar heterocyclic structures but varying substituents.
Cyanoacetamides: Compounds with similar cyano and amide functionalities .
Uniqueness
Butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
butyl 4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-3-10-24-19(23)14-6-8-16(9-7-14)21-18(22)15(13-20)12-17-5-4-11-25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYOJMRXHPKHJJ-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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